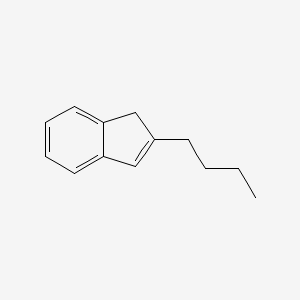

2-Butyl-1h-indene

Description

Historical Context of Indene (B144670) Chemistry and Derivatives

Indene (C₉H₈), a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, was first isolated from coal tar, a byproduct of coking, which has historically been a rich source of aromatic compounds. organic-chemistry.orgveeprho.com Its discovery and characterization were part of the broader scientific endeavor in the 19th and early 20th centuries to understand the composition of coal tar and utilize its components. The unique reactivity of the indene structure, particularly its weakly acidic methylene (B1212753) protons and its propensity for polymerization, quickly established it as a valuable precursor in organic synthesis. organic-chemistry.org Early research focused on its basic reactions, such as polymerization and oxidation. organic-chemistry.org Over the years, the synthesis of various indene derivatives has been extensively explored, with methods developed to introduce functional groups at different positions on the indene ring system. These synthetic efforts have been driven by the quest for new materials and biologically active molecules. spectrabase.comresearchgate.net The development of transition-metal-catalyzed reactions, in particular, has provided efficient and regioselective pathways to a wide array of substituted indenes. researchgate.net

Significance of the Indene Scaffold in Advanced Organic Chemistry

The indene scaffold is a privileged structure in advanced organic chemistry due to its presence in numerous natural products and synthetically important molecules. ontosight.ai Its derivatives are investigated for a wide range of applications, from materials science to medicinal chemistry. ontosight.ai In materials science, indene and its derivatives are used in the production of polymers, such as coumarone-indene resins, which have applications in adhesives, coatings, and plastics. veeprho.com The ability of the indene ring system to be incorporated into larger polycyclic aromatic structures also makes it a target in the synthesis of advanced electronic materials.

In the realm of medicinal chemistry, the indene framework is a key component of many biologically active compounds. nih.govontosight.ai For instance, the non-steroidal anti-inflammatory drug sulindac (B1681787) features an indene core. organic-chemistry.org The structural rigidity and specific stereochemistry that can be achieved with substituted indenes make them attractive for designing ligands that can interact with biological targets like enzymes and receptors with high specificity. nih.gov Consequently, the synthesis of novel indene derivatives remains an active area of research for the development of new therapeutic agents. ontosight.ai

Scope and Objectives of Research on 2-Butyl-1H-Indene and Analogues

Research into this compound and its analogues is primarily driven by the desire to understand how the introduction of an alkyl group at the 2-position of the indene ring influences its chemical and physical properties. The butyl group, in this case, can affect the molecule's reactivity, solubility, and intermolecular interactions.

The primary objectives of research on 2-alkyl-1H-indenes, including the butyl derivative, encompass:

Development of Synthetic Methodologies: A key area of investigation is the creation of efficient and selective methods for the synthesis of 2-substituted indenes. nih.govorganic-chemistry.orgrsc.org This includes exploring various catalytic systems and reaction conditions to control the regioselectivity of alkyl group introduction. nih.govorganic-chemistry.org

Investigation of Physicochemical Properties: Characterizing the physical and chemical properties of these compounds is crucial. This includes determining properties such as boiling point, density, and refractive index, which are important for their potential applications. chemnet.com

Spectroscopic Analysis: Detailed spectroscopic studies, including NMR, IR, and mass spectrometry, are essential for the structural elucidation and characterization of these molecules. While specific, publicly available research-grade spectra for this compound are limited, general principles of these techniques apply.

Exploring Potential Applications: A long-term goal is to identify potential applications for these compounds. Based on the properties of the broader class of indene derivatives, these could range from their use as monomers in polymerization reactions to serving as intermediates in the synthesis of more complex, functional molecules. ontosight.airsc.org

While detailed research on this compound itself is not extensively published, the study of its analogues provides a framework for understanding its likely characteristics and potential areas of interest. The following sections will detail the available information specifically for this compound.

Detailed Research Findings on this compound

While extensive peer-reviewed research focusing exclusively on this compound is limited, a profile of the compound can be compiled from chemical supplier data and general synthetic methodologies for analogous compounds.

Physicochemical Properties

A collection of physical and chemical properties for this compound has been reported by various chemical suppliers. These properties are fundamental for its handling, purification, and potential application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆ | chemnet.comfinetechnology-ind.com |

| Molecular Weight | 172.27 g/mol | finetechnology-ind.comlocalpharmaguide.com |

| CAS Number | 92013-12-2 | chemnet.comfinetechnology-ind.comlocalpharmaguide.com |

| Boiling Point | 262.16 °C at 760 mmHg | chemnet.com |

| Density | 0.955 g/cm³ | chemnet.com |

| Refractive Index | 1.54 | chemnet.com |

| Flash Point | 107.911 °C | chemnet.com |

| Vapour Pressure | 0.018 mmHg at 25°C | chemnet.com |

Synthesis

More sophisticated and regioselective methods have also been developed for the synthesis of 2-substituted indenes. For instance, palladium-catalyzed carboannulation of propargylic carbonates with various nucleophiles has been shown to be an efficient route to this class of compounds. nih.govacs.org Another approach involves the catalytic intramolecular Friedel-Crafts reaction of (E)-2-alkylcinnamaldehydes, which proceeds through a 1-methoxy-2-alkyl-1H-indene intermediate that can be converted to the desired product. organic-chemistry.org

Spectroscopic Data

Detailed, publicly accessible NMR, IR, or high-resolution mass spectra from academic research are not available for this compound. However, based on its structure, the expected spectroscopic features can be predicted:

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, the olefinic proton on the cyclopentene ring, the methylene protons of the indene core, and the protons of the butyl group (triplet for the terminal methyl, and multiplets for the three methylene groups).

¹³C NMR: The spectrum would display signals for the aromatic carbons, the olefinic carbons, the methylene carbon of the indene ring, and the four distinct carbons of the butyl group.

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching from the aromatic and cyclopentene rings, and aromatic overtone bands.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (172.27). Fragmentation patterns would likely involve the loss of alkyl fragments from the butyl chain.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-2-3-6-11-9-12-7-4-5-8-13(12)10-11/h4-5,7-9H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFBCEPAILSHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537047 | |

| Record name | 2-Butyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92013-12-2 | |

| Record name | 2-Butyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92013-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Reactions Involving 2 Butyl 1h Indene and Indene Derivatives

Investigation of Catalytic Reaction Pathways

Catalysis is central to harnessing the synthetic potential of indene (B144670) derivatives. Different catalysts, from gold complexes to photoredox systems, activate the indene precursors or the indene ring itself in distinct ways, opening up specific mechanistic channels.

Gold(I) catalysis has emerged as a powerful tool for synthesizing polysubstituted indenes from readily available ynamides. acs.orgulb.ac.be The mechanism of this intramolecular hydroalkylation relies on the unique electrophilicity of in situ generated keteniminium ions. acs.org

The catalytic cycle begins with the coordination of a cationic gold(I) complex, such as [IPrAu]⁺, to the alkyne of the ynamide substrate. acs.orgnih.gov This π-activation generates a highly reactive gold-keteniminium ion intermediate. acs.orgencyclopedia.pub These intermediates are among the most electrophilic species known in chemistry and are reactive enough to trigger otherwise difficult transformations. acs.orgulb.ac.be The key mechanistic step that follows is an intramolecular ulb.ac.beacs.org-hydride shift. acs.orgnih.gov In this step, a hydride from a benzylic position migrates to the keteniminium carbon, leading to a benzylic carbocationic gold adduct. acs.orgencyclopedia.pub

The substitution pattern on the starting ynamide is critical. An electron-rich and substituted benzylic position lowers the energy barrier for the ulb.ac.beacs.org-hydride shift, enhancing reactivity. acs.orgnih.gov In contrast, ynamides lacking appropriate benzylic substituents fail to undergo the reaction, highlighting the importance of this specific mechanistic pathway. acs.orgnih.gov

Table 1: Key Intermediates and Steps in Gold-Catalyzed Indene Synthesis This table is interactive. Click on the headers to sort.

| Step/Intermediate | Description | Mechanistic Role | Citation |

|---|---|---|---|

| Gold-Keteniminium Ion | Formed upon coordination of Au(I) to the ynamide alkyne. | Highly electrophilic intermediate that enables the subsequent hydride shift. | acs.org, encyclopedia.pub, acs.org |

| ulb.ac.beacs.org-Hydride Shift | Intramolecular transfer of a hydride from a benzylic position to the keteniminium carbon. | Typically the rate-determining step; creates a benzylic carbocation. | acs.org, nih.gov |

| Benzylic Carbocation | The intermediate formed immediately after the hydride shift. | Undergoes intramolecular cyclization by the vinyl-gold moiety. | acs.org, encyclopedia.pub |

| Cyclization | Intramolecular addition of the vinyl-gold group to the carbocation. | Forms the five-membered ring of the indene skeleton. | acs.org, acs.org |

| Protodeauration | A proton loss followed by cleavage of the gold-carbon bond. | Regenerates the catalyst and yields the final indene product. | acs.org |

Photoredox catalysis offers an alternative strategy for the functionalization and skeletal editing of indenes, proceeding through radical-based mechanisms. A notable example is the functionalized carbon-atom insertion into indene to produce 2-functionalized naphthalenes. nih.govresearchgate.net This ring expansion is facilitated by visible light and a suitable photocatalyst, such as Ru(dtbbpy)₃(PF₆)₂. nih.gov

The reaction utilizes α-iodonium diazo compounds as precursors for a carbynyl radical equivalent. nih.gov Mechanistic investigations, including control experiments and computational studies, have revealed that the process operates via a radical chain mechanism. nih.gov The reaction is initiated by the photocatalyst, but a chain process is responsible for the majority of the product formation. nih.gov

The proposed mechanism likely begins with the addition of a diazomethyl radical to the indene double bond. nih.gov Subsequent steps involve ring expansion and rearomatization to yield the stable naphthalene (B1677914) core. nih.gov This method is characterized by its mild conditions and tolerance for a wide array of functional groups on both the indene substrate and the diazo reagent, including halogens, esters, and nitriles. nih.gov The efficiency of these reactions underscores the power of radical pathways to achieve transformations that are challenging via traditional ionic routes. researchgate.net Such radical processes are often initiated by the excited state of a photocatalyst, which generates reactive intermediates that enable precise functionalization. rsc.org

Beyond gold, a variety of transition metals catalyze reactions of indene derivatives through distinct organometallic intermediates. These intermediates dictate the reaction outcome, leading to cyclization, expansion, or functionalization products.

Rhodium-Coordinated Carbenes: In the presence of dirhodium catalysts like Rh₂(esp)₂, α-diazo compounds generate highly electrophilic rhodium-coordinated carbenes. When these carbenes react with indenes, they initially form cyclopropyl (B3062369) rings. These rings then undergo a smooth opening, coupled with the departure of a leaving group, to afford 2-functionalized naphthalenes in a ring-expansion reaction. rsc.org

Ruthenium-Vinylidene Intermediates: The cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by ruthenium complexes such as TpRuPPh₃(CH₃CN)₂PF₆. The mechanism involves the formation of a metal-vinylidene intermediate, which then undergoes a 1,5-hydrogen shift to yield the substituted indene product. organic-chemistry.org

Cyclopropyl Gold Carbenes: In some gold-catalyzed reactions of o-(alkynyl)styrenes, the initial 5-endo-dig cyclization does not lead to a simple carbocation but rather to a cyclopropyl gold carbene intermediate. uniovi.esnih.govacs.org This versatile intermediate can be trapped by nucleophiles or undergo further intramolecular rearrangements. acs.org For instance, if the alkyne is substituted with a thio-aryl group, the cyclopropyl gold carbene can evolve through a ring-opening initiated by the intramolecular attack of the arene ring, leading to complex polycyclic structures like indeno[2,1-b]thiochromenes. uniovi.esnih.gov

The Indenyl Ligand and the "Indenyl Effect": Indene and its anion, indenyl, are important ligands in organometallic chemistry. wikipedia.orgrsc.org Transition metal indenyl complexes often exhibit enhanced reactivity in substitution reactions compared to their cyclopentadienyl (B1206354) (Cp) analogues, a phenomenon known as the "indenyl effect". wikipedia.orgrsc.org This is attributed to the ability of the η⁵-indenyl ligand to undergo facile ring slippage to an η³-coordination mode. This rearrangement is stabilized by the aromatization of the fused benzene (B151609) ring and provides a low-energy associative pathway for ligand substitution, which is typically unfavorable for 18-electron Cp complexes. wikipedia.orgrsc.org

Radical Chain Mechanisms in Photoredox Processes

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for elucidating the complex mechanisms of reactions involving indene derivatives. patonlab.com These studies provide detailed energy profiles, characterize transition states, and rationalize experimental observations of reactivity and selectivity. acs.orgnih.govnih.gov

For the gold-catalyzed hydroalkylation of ynamides to indenes, DFT calculations have been instrumental. acs.orgnih.gov They confirmed that the reaction proceeds via a gold-keteniminium ion, followed by a ulb.ac.beacs.org-hydride shift as the rate-determining step. acs.orgresearchgate.net Calculations showed that the activation barrier for the uncatalyzed ulb.ac.beacs.org-hydride shift is prohibitively high (~40 kcal/mol), whereas the gold catalyst lowers this barrier significantly (to ~14 kcal/mol), highlighting its crucial role. acs.org Furthermore, DFT studies rationalized the observed substituent effects, showing that electron-donating groups at the benzylic position lower the activation energy for the hydride shift, consistent with experimental findings. acs.orgnih.gov

Table 2: Calculated Activation Energies (ΔG‡) for Key Steps in Indene-Forming Reactions This table is interactive. Click on the headers to sort.

| Reaction | Catalytic System | Key Step | Calculated ΔG‡ (kcal/mol) | Finding | Citation |

|---|---|---|---|---|---|

| Ynamide Hydroalkylation | IPrAuNTf₂ | ulb.ac.beacs.org-Hydride Shift | 14.4 | Rate-determining step; catalyst essential. | acs.org |

| Ynamide Hydroalkylation | Uncatalyzed | ulb.ac.beacs.org-Hydride Shift | 40.1 | Uncatalyzed pathway is kinetically impossible. | acs.org |

| Ynamide Hydroalkylation | IPrAuNTf₂ | Cyclization | 1.0 | Very low barrier, drives the reaction forward. | acs.org |

| Indene Ring Expansion | Ru(II) Photoredox | Radical Chain Pathways | Various | Addition of diazomethyl radical to indene is a probable pathway. | nih.gov |

| Domino Cyclization | [Au(PMe₃)SbF₆] | Rate-Determining Step | 21.0 | Gold-counterion dual catalysis is the most plausible mechanism. | rsc.org, researchgate.net |

In the study of photoredox-catalyzed ring expansion of indene, DFT simulations explored possible radical chain pathways. nih.gov The calculations helped to evaluate competing mechanistic scenarios and supported the proposed pathway involving the initial addition of a diazomethyl radical to the indene. nih.gov

Computational studies have also been applied to understand domino reactions. For a gold-catalyzed domino cyclization to form spiroindolines, DFT calculations identified the most plausible mechanism as a gold-counterion dual catalysis pathway, highlighting the role of hydrogen bonding and periplanar cooperation in the transition states. rsc.orgresearchgate.net

Nucleophilic and Electrophilic Pathways in Indene Reactivity

The indene core and its derivatives can participate in reactions as either a nucleophile or an electrophile, depending on the reaction partner and conditions. A nucleophile is a species that donates an electron pair, while an electrophile accepts one. pearson.com

The double bond of the five-membered ring in indene allows it to act as a nucleophile. For instance, in a catalytic oxidative cyanation reaction, indene serves as a competent substrate, with the alkene attacking an electrophilic species. nih.gov Similarly, a proposed mechanism for the synthesis of indane derivatives involves the attack of a nucleophilic alkene from a styrene (B11656) derivative onto an electrophilic carbene complex. acs.org Vinyl azides, which share reactivity patterns with enamines, can accept radicals, electrophiles, and nucleophiles at their C=C double bond. acs.org

Conversely, functionalized indenes can act as electrophiles. The introduction of electron-withdrawing groups, such as a ketone in dihydroindenones, enables nucleophilic addition reactions at the carbonyl carbon. The electrophilic addition of reagents like iodine monochloride to phosphorus-substituted allenes can lead to the formation of indene-related cyclic structures. researchgate.net The reactivity of electrophilic alkenes is a key principle in many synthetic methods for building complex cyclic systems. researchgate.net

Rearrangement Reactions and Their Mechanistic Implications

The indene framework is susceptible to various rearrangement reactions, which can lead to unexpected and structurally complex products. These rearrangements often provide deep mechanistic insights into the behavior of carbocationic or organometallic intermediates. wiley-vch.de

One documented case involves an acid-catalyzed cyclialkylation of a substituted phenylpentanol derivative that, instead of yielding the expected product, resulted in a rearranged tetramethyl-1H-indene. researchgate.net The proposed mechanism for this unexpected rearrangement involves the formation of a tertiary carbocation followed by a series of shifts to form a more stable intermediate prior to the final ring closure. researchgate.net

In the realm of organometallics, η¹-indenyl complexes exhibit dynamic behavior characterized by circumambulatory rearrangements. researchgate.net This process involves sequential ulb.ac.beacs.org-elementotropic shifts, where the metal-carbon bond migrates around the five-membered ring. These shifts proceed through short-lived isoindene intermediates. The energy barrier for this migration is influenced by the aromaticity of the isoindene intermediate; fusing additional benzene rings to the indene system lowers the barrier by enhancing the intermediate's aromatic character. researchgate.net

Cascade reactions catalyzed by gold also feature rearrangements. For example, a reaction of 1,5-enynes can be initiated by a encyclopedia.pubencyclopedia.pub-sigmatropic rearrangement to form a gold-allene intermediate, which then undergoes a Nazarov cyclization and a subsequent acs.orgnih.gov-hydride shift to furnish fused cyclopentadiene (B3395910) systems. frontiersin.org

Theoretical and Computational Chemistry Studies on 2 Butyl 1h Indene and Indene Derivatives

Quantum Chemical Analysis and Electronic Structure

Quantum chemical methods are powerful tools for understanding the electronic structure and reactivity of molecules. These computational techniques provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For 2-Butyl-1H-indene and its derivatives, quantum chemical analyses, particularly Density Functional Theory (DFT), offer a detailed picture of their electronic behavior.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) has become a important method in computational chemistry for predicting the reactivity of organic molecules, including indene (B144670) derivatives. acs.org By calculating the electronic density, DFT can determine various properties that correlate with a molecule's reactivity. For instance, DFT calculations can be used to model the energy differences between tautomeric forms of indene derivatives, predicting which form is more stable and therefore more likely to be present under certain conditions.

DFT is also employed to predict reactive sites within a molecule. This is achieved by calculating frontier molecular orbitals (HOMO/LUMO) and generating molecular electrostatic potential (MEP) maps. acs.org These calculations help in understanding how a molecule will interact with other reagents, guiding synthetic routes and explaining observed regioselectivity in reactions. For example, DFT has been used to analyze the electronic structure of indene derivatives to understand their potential as anticancer agents by modeling their interaction with biological targets. The theory has also been applied to study the formation of indene itself through pathways like the methylidyne addition-cyclization-aromatization (MACA) mechanism, which involves significant structural reorganization of the carbon backbone. leidenuniv.nl

Furthermore, DFT calculations are crucial in studying the electronic and vibrational properties of complex indene-based materials, providing a foundational understanding of the interplay between nuclear and electronic characteristics. nih.gov This knowledge is vital for designing new materials with specific optical and electronic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity and electronic transitions. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comnih.gov The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species. nih.govresearchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. malayajournal.org Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org A smaller gap generally suggests higher reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO. researchgate.net

For indene derivatives, FMO analysis has been used to understand their electronic properties and predict their behavior in various reactions. For example, in studies of indenoindene (B15069699) derivatives for organic solar cells, the distribution of HOMO and LUMO densities indicates the direction of intramolecular charge transfer upon photoexcitation. nih.gov Typically, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. nih.gov The HOMO-LUMO gap can be tuned by modifying the molecular structure, which is a crucial strategy for designing materials with desired optoelectronic properties. ucm.es FMO analysis has also been applied to indene derivatives designed as inhibitors for specific enzymes, where the characteristics of the frontier orbitals indicate which parts of the molecule, such as a pyrazole (B372694) acid moiety and a benzene (B151609) ring, have a significant impact on the molecule's activity. acs.org

Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO. dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO. dergipark.org.tr

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. dergipark.org.tr

Chemical Softness (S or σ): The reciprocal of chemical hardness (S = 1 / η), indicating how easily a molecule's electron cloud can be polarized. dergipark.org.tr

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η). dergipark.org.tr

These descriptors have been successfully applied to study the reactivity of various organic compounds, including indene derivatives. For instance, in the study of 1H-indene-1,3-dione derivatives as corrosion inhibitors, these descriptors were computed to rationalize their high chemical reactivity and good corrosion inhibition potentials. researchgate.net A high HOMO energy, electron affinity, and softness, along with a low HOMO-LUMO gap and hardness, are indicative of good inhibition efficiency. researchgate.net The difference in electronegativity between the inhibitor and the metal surface can suggest a strong tendency for charge transfer. researchgate.net

The following table showcases hypothetical global reactivity descriptors for this compound, calculated using DFT, to illustrate their application.

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.8 |

| LUMO Energy | ELUMO | -0.9 |

| Ionization Potential | I | 5.8 |

| Electron Affinity | A | 0.9 |

| HOMO-LUMO Gap | ΔE | 4.9 |

| Electronegativity | χ | 3.35 |

| Chemical Hardness | η | 2.45 |

| Chemical Softness | S | 0.41 |

| Electrophilicity Index | ω | 2.29 |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of molecules like this compound and its derivatives.

Conformational Analysis and Stability Profiling

The biological activity and physical properties of a molecule are often intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energetic barriers between them. For indene derivatives, which can possess flexible side chains or be part of larger, complex systems, understanding their preferred conformations is crucial.

Quantum chemistry calculations and experimental techniques like X-ray diffraction and NMR spectroscopy are powerful tools for conformational analysis. mdpi.comnih.gov For example, studies on cyclododeceno[b]indene derivatives have utilized these methods to determine that the cyclododecene (B75492) moiety predominantly adopts a specific preferred conformation, and that substituents on the aromatic ring have little influence on this. mdpi.comnih.gov Similarly, for amino-indane derivatives, conformational analyses have been used to generate starting conformations for energy minimization calculations to identify biologically active conformations. ajrconline.org

Molecular dynamics simulations complement these static pictures by providing a dynamic view of conformational landscapes. MD simulations can explore the accessible conformations of a molecule at a given temperature, revealing the relative populations of different conformers and the pathways for conformational transitions. This is particularly important for understanding how a molecule like this compound, with its flexible butyl group, might adapt its shape to fit into a binding site or interact with its environment. MD simulations have been employed to assess the stability of complexes between indene derivatives and their biological targets, confirming that the ligand remains stably bound in its active conformation. nih.gov

Ligand-Receptor Interaction Modeling Principles

Understanding how a ligand, such as an indene derivative, binds to its biological receptor is fundamental for drug design and development. Ligand-receptor interaction modeling encompasses a range of computational techniques aimed at predicting and analyzing the binding mode, affinity, and specificity of a ligand for a particular protein target.

Molecular Docking is a primary tool used in this context. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jddtonline.infoekb.egajchem-a.com Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding site and use a scoring function to estimate the binding affinity for each pose. researchgate.netdrugdesign.org This allows for the identification of the most likely binding mode and provides insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, that stabilize the complex. researchgate.netajchem-a.com For example, docking studies on indene N-oxide derivatives have been used to understand their structure-activity relationships as PPARγ agonists, with the reliability of the docking results validated by good root mean square deviation values. jddtonline.info Similarly, docking has been used to study the binding of indene derivatives to dihydrofolate reductase (DHFR) and fibroblast growth factor receptor 1 (FGFR1), helping to rationalize their observed biological activities. researchgate.netpensoft.net

Molecular Dynamics (MD) Simulations are often used to refine the results of molecular docking and to provide a more dynamic and realistic model of the ligand-receptor complex. nih.govajchem-a.com Starting from a docked pose, an MD simulation can assess the stability of the complex over time in a simulated physiological environment, including explicit water molecules and ions. nih.gov These simulations can reveal conformational changes in both the ligand and the receptor upon binding, the role of water molecules in mediating interactions, and provide a more rigorous estimation of binding free energies. nih.govresearchgate.net For example, MD simulations of indane-1,3-dione derivatives complexed with the M. tuberculosis InhA protein have been used to confirm the stability of the binding mode and to evaluate changes occurring at the protein's binding site. ajchem-a.com

The following table lists some of the key interactions that are modeled in ligand-receptor binding studies:

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar groups to cluster together in an aqueous environment, driven by the entropy of water. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. |

| Aromatic Stacking (π-π interactions) | Attractive, noncovalent interactions between aromatic rings. |

| Ionic Interactions (Salt Bridges) | Electrostatic attraction between oppositely charged ions. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jksus.org These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. mdpi.comcresset-group.com For indene derivatives, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities.

2D and 3D QSAR Model Development

Both 2D and 3D QSAR models have been developed for various classes of indene derivatives to understand the relationship between their structural features and biological activities. 2D-QSAR models utilize descriptors derived from the 2D representation of molecules, such as topological indices and physicochemical properties. researchgate.net 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural alignments and calculate steric and electrostatic fields around the molecules. researchgate.netjddtonline.info

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors, dividing the dataset into training and test sets, generating a model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machine), and rigorous validation of the model's predictive power. mdpi.comcresset-group.comresearchgate.net

For instance, a 3D-QSAR study on indene N-oxide derivatives as PPARγ agonists resulted in a statistically significant model with good predictive capability (q² = 0.8820, Pred r² = 0.7063). jddtonline.info The model highlighted that electrostatic fields are important, suggesting that polar groups are favorable for activity. jddtonline.info Another study on diindenopyridine derivatives found a linear relationship between cytotoxicity and descriptors like surface area and molar refractivity. nih.gov Similarly, QSAR models for indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors were developed to predict the activity of new compounds. mdpi.com In a study of 3-substituted-5-(phenylamino) indolone derivatives, a 2D-QSAR model was built using multiple linear regressions and validated with an artificial neural network, showing high performance. researchgate.net

The table below summarizes various QSAR models developed for indene derivatives.

| Derivative Class | Target/Activity | Model Type | Key Findings & Statistical Validity |

| Indene N-oxide derivatives | PPARγ Agonists | 3D-QSAR (Stepwise forward-backward variable selection) | A statistically reliable model (q² = 0.8820, Pred r² = 0.7063) was achieved. The presence of an electrostatic field with a positive coefficient indicated that polar groups are favorable. jddtonline.info |

| Diindenopyridine derivatives | Cytotoxicity (K-562 cell line) | QSAR | A linear relationship was found between the -logIC15 of the compounds and their surface area and molar refractivity. nih.gov |

| Indeno[1,2-b]indole derivatives | Casein Kinase II (CK2) Inhibitors | QSAR | The model was used to predict the activity of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, leading to the identification of a new potent inhibitor. mdpi.com |

| 3-substituted-5-(phenylamino) indolone derivatives | Anti-lung cancer | 2D-QSAR (MLR and ANN) | A reliable QSAR model (R²Train = 0.70, R²Test = 0.72) was developed and tested with the artificial neural network method. researchgate.net |

| Indene amino acid derivatives | Succinate Dehydrogenase Inhibitors (SDHI) | 3D-QSAR | The model revealed that steric, electrostatic, and hydrogen bond acceptor fields played a key role in the activity of the compounds. researchgate.netacs.org |

In Silico Screening Techniques

In silico screening involves the use of computational methods to identify and prioritize compounds from large databases that are most likely to exhibit a desired biological activity. This approach significantly accelerates the drug discovery process. nih.gov Key techniques include molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. ajchem-a.complos.org

Molecular docking is a widely used technique to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. jksus.org For indene derivatives, docking studies have provided insights into their binding modes with various enzymes. For example, docking of indane-1,3-dione derivatives into the active site of the M. tuberculosis InhA protein helped identify potential anti-tubercular agents, with one compound showing a high docking score of -10.38 kcal/mol. ajchem-a.com Similarly, docking studies of indene N-oxide derivatives on the peroxisome proliferator-activated receptor γ (PPARγ) active site showed good reliability with RMSD values between 0.96 to 2Å. jddtonline.info

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to screen databases for new compounds with a similar arrangement of features. plos.org

ADMET prediction is crucial for evaluating the drug-likeness of candidate compounds. plos.org Online tools and software are used to calculate properties like lipophilicity (LogP), solubility, and potential toxicity based on the molecular structure. ajchem-a.comfrontiersin.org For instance, in silico ADMET screening of indane-1,3-dione derivatives showed they passed Lipinski's rule of five and exhibited no noticeable signs of toxicity. ajchem-a.com Studies on indenyl-thiazole and indenyl-formazan derivatives also used computational tools to predict ADME properties and drug-likeness, indicating promising bioactivity for several compounds. plos.orgplos.org

The table below summarizes the application of various in silico screening techniques for different indene derivatives.

| Derivative Class | Target/Application | In Silico Technique(s) | Key Findings |

| Indane-1,3-dione derivatives | Anti-tubercular (InhA enzyme) | Molecular Docking, Molecular Dynamics, ADMET Screening | Identified a lead compound with a high docking score (-10.38 kcal/mol) and stable complex formation in MD simulations. Compounds passed Lipinski's rule of five. ajchem-a.com |

| Indenyl-thiazole and indenyl-formazan derivatives | Anticancer (Colon and Stomach) | Molecular Docking, Pharmacophore Modeling, ADMET Prediction | Potent derivatives showed a strong fit with the active sites of gastric and colon cancer-related proteins. Most derivatives showed promising drug-likeness properties. plos.org |

| Indandione derivatives | Anticancer | Petra/Osiris/Molinspiration (POM) theory | Used to calculate bio-properties, toxicities, and drug scores to verify experimental results. nih.gov |

| 1H-Indene-1,5(6H)-dione, 2,3,7,7a-tetrahydro-7a-methyl- | Drug-likeness | Molinspiration software | Compound followed Lipinski's rule of five, had a low logP value, and a high bioactivity score as an enzyme inhibitor. scispace.com |

Theoretical Investigations of Aromaticity and Hyperconjugation

The chemical reactivity and stability of the indene ring system are governed by its electronic structure, particularly its aromaticity. Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability. researchgate.net Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to investigate these properties. scispace.comresearchgate.net

Indene possesses what is known as imperfect aromaticity, as it consists of a benzene ring fused to a cyclopentadiene (B3395910) ring. aip.org Theoretical calculations on 1H-indene have shown that it has three π-bonding molecular orbitals and two multicentered σ molecular orbitals, which together satisfy the (4n+2) Hückel rule for aromaticity. scispace.com

A key concept in understanding the stability of substituted indene derivatives is "hyperconjugative aromaticity." This phenomenon arises from the interaction of electrons in σ-bonds (usually C-H or C-C) or lone pairs with an adjacent empty or partially filled p-orbital or a π-orbital, leading to stabilization. researchgate.netacs.org In the context of the cyclopentadiene moiety of indene, substitution at the sp³-hybridized carbon can significantly influence the aromaticity of the five-membered ring. researcher.life

DFT calculations on substituted cyclopentadienes have revealed that:

Electron-donating groups (electropositive substituents) can induce and strengthen hyperconjugative aromaticity. researchgate.netresearcher.life

Electron-withdrawing groups (electronegative substituents) tend to cause nonaromaticity. researcher.life

Transition metal substituents have been shown to be particularly effective at enhancing hyperconjugative aromaticity, sometimes in synergy with the trans influence. acs.org

For example, a study on polyaurated indolium derivatives demonstrated the existence of an "extended hyperconjugative aromaticity" (EHA) due to the presence of two gem-diaurated tetrahedral carbon atoms, which led to extra stabilization. researchgate.net Another theoretical study furnished spectroscopic evidence suggesting that the stabilization of certain cationic centers in indene precursors is influenced by hyperconjugation. beilstein-journals.org Ab initio calculations on the potential energy surface for indene formation in combustion have also been performed, highlighting the importance of understanding its electronic structure for predicting reaction pathways. nih.gov

Advanced Spectroscopic Characterization of 2 Butyl 1h Indene and Structural Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the molecular framework.

The 1H NMR spectrum of the parent compound, 1H-indene, provides a foundational understanding for interpreting the spectra of its substituted derivatives. In a deuterated chloroform (B151607) (CDCl3) solvent, the spectrum of 1H-indene shows distinct signals corresponding to its different protons. nih.govnih.gov The methylene (B1212753) protons at the C1 position typically appear as a signal around 3.39 ppm. nih.gov The olefinic protons at C2 and C3 resonate in the range of 6.54 to 6.89 ppm. nih.govnih.gov The aromatic protons of the fused benzene (B151609) ring exhibit signals between 7.16 and 7.48 ppm. nih.govnih.gov The coupling constants between adjacent protons, such as J(E,F)=5.5Hz, J(F,G)=1.9Hz, and J(E,G)=2.0Hz for 1H-indene, are crucial for assigning specific protons.

For substituted indenes, such as those with carboxylate groups, the chemical shifts are influenced by the electronic effects of the substituents. For instance, in ethyl 1H-indene-2-carboxylate, the alkene proton appears further downfield at approximately 7.98 ppm, while the methylene protons are observed around 4.42 ppm. beilstein-journals.org Similarly, for methyl 1H-indene-2-carboxylate, the alkene proton is at 7.90 ppm and the methylene protons are at 4.34 ppm. beilstein-journals.org

A detailed analysis of the 1H NMR spectrum of 2-Butyl-1H-indene would be expected to show characteristic signals for the butyl group protons, in addition to the signals for the indene (B144670) core, with their chemical shifts and multiplicities determined by their connectivity and spatial relationships.

Table 1: Representative 1H NMR Spectral Data for Indene and Analogues

| Compound | Solvent | Proton | Chemical Shift (ppm) |

|---|---|---|---|

| 1H-Indene | CDCl3 | C1-H | 3.39 |

| C2-H, C3-H | 6.54-6.89 | ||

| Aromatic-H | 7.16-7.48 | ||

| Ethyl 1H-indene-2-carboxylate | CDCl3 | Alkene-CH | 7.98 |

| -CH2- | 4.42 | ||

| Methyl 1H-indene-2-carboxylate | CDCl3 | Alkene-CH | 7.90 |

| -CH2- | 4.34 |

13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the 13C NMR spectrum. libretexts.orgchemguide.co.uk

In the 13C NMR spectrum of 1H-indene in CDCl3, the carbon atoms of the five-membered ring and the aromatic ring resonate at characteristic chemical shifts. The sp3-hybridized carbon at C1 appears at approximately 39.00 ppm. nih.govnih.gov The sp2-hybridized carbons of the cyclopentene (B43876) moiety (C2 and C3) and the benzene ring appear in the downfield region, typically between 120.95 and 144.85 ppm. nih.govnih.gov

For substituted indenes, the chemical shifts of the carbon atoms are affected by the nature and position of the substituents. chemguide.co.uk For example, in methyl 1H-indene-2-carboxylate, the carbonyl carbon of the ester group appears at a downfield chemical shift of 168.02 ppm, while the other carbons of the indene ring show shifts influenced by the electron-withdrawing nature of the carboxylate group. beilstein-journals.org

Table 2: Representative 13C NMR Spectral Data for Indene and Analogues

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

|---|---|---|---|

| 1H-Indene | CDCl3 | C1 | 39.00 |

| C2, C3, Aromatic | 120.95-144.85 | ||

| Methyl 1H-indene-2-carboxylate | CDCl3 | C=O | 168.02 |

| Aromatic & Alkene | 124.54-144.43 | ||

| -CH2- | 65.05 | ||

| -OCH3 | 52.74 |

For complex molecules like this compound and its analogues, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced multidimensional NMR techniques are employed to resolve overlapping signals and establish unambiguous structural assignments. nptel.ac.inunimelb.edu.au These techniques correlate signals from different nuclei based on their through-bond (J-coupling) or through-space (Nuclear Overhauser Effect, NOE) interactions. ipb.pt

Commonly used 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks, helping to identify adjacent protons in the molecular structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a map of C-H one-bond connectivities. uniovi.es

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together different fragments of the molecule and for assigning quaternary carbons. researchgate.netuniovi.es

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This provides crucial information about the stereochemistry and conformation of the molecule. uniovi.es

13C NMR Spectral Assignment and Analysis

X-Ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, provided a suitable single crystal can be obtained. anton-paar.comspringernature.com This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. uol.de The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. anton-paar.com

For substituted indene systems, X-ray crystallography has been used to determine the precise molecular geometry, including bond lengths, bond angles, and torsional angles. researchgate.net For instance, a crystallographic study of substituted bis(indenyl)zirconium dichloride metallocenes revealed how the size of the substituent influences the orientation of the indenyl ligands. researchgate.net

While no specific X-ray crystal structure for this compound is readily available in the searched literature, this technique would be the gold standard to confirm its solid-state structure, providing unequivocal proof of the atomic connectivity and stereochemistry.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For a structural analogue, 2-n-Butyl-1-n-hexylindan, the molecular weight is reported as 258.4415 g/mol , corresponding to the molecular formula C19H30. nist.gov Mass spectral data is available for this compound, which would show a molecular ion peak corresponding to this mass. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). scispace.com This level of precision allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass.

For example, in the analysis of substituted indene derivatives, HRMS is used to confirm the calculated molecular formula. For ethyl 6-chloro-1H-indene-2-carboxylate, the calculated mass for the protonated molecule [M+H]+ is 222.0448, and the found mass is 222.0476. beilstein-journals.org Similarly, for 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, the calculated mass for [M+H]+ is 239.0451, and the found mass is 239.0455. mdpi.com These close agreements between the calculated and found masses provide strong evidence for the proposed molecular formulas. HRMS would be instrumental in confirming the elemental composition of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for characterizing the electronic transitions within conjugated systems, such as the indene core of this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are indicative of the extent of conjugation and the presence of various chromophores within the molecule.

The UV spectrum of the parent compound, 1H-indene, exhibits characteristic absorption bands that arise from the π → π* transitions of the aromatic and cyclopentadiene (B3395910) rings. In a solvent like ethanol, 1H-indene displays absorption maxima (λmax) at approximately 249 nm, 279 nm, and 290 nm. nih.gov Theoretical calculations for the indene molecule have identified two strong absorption bands at 210 nm and 248 nm. aanda.org

The introduction of an alkyl substituent, such as the butyl group at the 2-position, is expected to have a relatively minor effect on the position of the principal absorption bands, as it does not significantly extend the conjugated system. However, slight bathochromic (red) or hypsochromic (blue) shifts may be observed due to the electronic effects of the alkyl group. The primary role of the butyl group is as a saturated substituent on the five-membered ring.

For comparison, studies on various indene derivatives show that the position and intensity of the absorption bands are highly sensitive to the nature and position of substituents on the indene ring system. For instance, indene derivatives with extended conjugation or the presence of strong electron-donating or electron-withdrawing groups exhibit significant shifts in their absorption maxima. Halogen-substituted indeno quinoxaline (B1680401) derivatives, for example, show maximum absorbance peaks at 267 nm, 347 nm, and 369 nm, demonstrating the influence of the extended chromophoric system. scialert.net

The UV-Vis spectrum of this compound is therefore predicted to be very similar to that of 1H-indene, with the primary absorption bands remaining in the same general region.

Table 1: UV-Vis Absorption Data for Indene and Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

| 1H-Indene | Ethanol | 249, 279, 290 | nih.gov |

| 1H-Indene | (Theoretical) | 210, 248 | aanda.org |

| Halogenated Indeno Quinoxaline Derivative | Ethanolic Solution | 267, 347, 369 | scialert.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. The IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the characteristic vibrations of its constituent parts: the indene core and the butyl substituent.

The IR spectrum of the parent 1H-indene provides a baseline for identifying the vibrations associated with the fused ring system. nist.gov Key absorptions for the indene moiety include:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and cyclopentadiene rings are expected in the 1625-1430 cm⁻¹ region. scialert.net

Aliphatic C-H stretching: The C-H stretching of the CH₂ group in the five-membered ring gives rise to bands in the 2950-2850 cm⁻¹ range. aanda.org

C-H out-of-plane bending: These deformations for the aromatic ring are typically observed between 995 and 720 cm⁻¹. scialert.net

The addition of the butyl group at the 2-position introduces characteristic vibrations for a saturated alkyl chain. These are:

Symmetric and Asymmetric CH₃ and CH₂ stretching: These vibrations are expected in the 2960-2850 cm⁻¹ region, often overlapping with the aliphatic C-H stretching of the indene ring. For similar structures, CH₂ antisymmetric and symmetric stretching vibrations are observed in the ranges of 3008-2951 cm⁻¹ and 2948-2903 cm⁻¹, respectively. scialert.net

CH₃ and CH₂ bending: These vibrations occur in the 1470-1450 cm⁻¹ (scissoring) and 1380-1370 cm⁻¹ (umbrella) regions.

By combining the expected vibrational modes of the indene core and the butyl group, a comprehensive interpretation of the IR spectrum of this compound can be achieved. The presence of bands corresponding to both the aromatic/olefinic parts of the indene system and the saturated alkyl chain of the butyl group would confirm the structure of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound and its Structural Components

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| C-H Stretch (Aromatic) | Indene Ring | > 3000 | aanda.org |

| C-H Stretch (Aliphatic) | Butyl Group & Indene CH₂ | 2850 - 2960 | aanda.orgscialert.net |

| C=C Stretch (Aromatic/Olefinic) | Indene Ring | 1430 - 1625 | scialert.net |

| C-H Bend (Aliphatic) | Butyl Group | 1370 - 1470 | scialert.net |

| C-H Out-of-Plane Bend | Indene Ring | 720 - 995 | scialert.net |

Materials Science Applications of Indene Based Compounds

Indene (B144670) Derivatives in Polymerization Catalysis.uva.nlsciexplore.ir

Indene derivatives are crucial ligands in the development of metallocene catalysts, which are highly efficient in olefin polymerization. uva.nlsciexplore.ir

Metallocene catalysts, particularly those based on transition metals like zirconium and hafnium, have revolutionized the production of polyolefins such as polypropylene (B1209903) and polyethylene. google.com Indenyl ligands, when coordinated to a metal center, form the basis of these catalysts. Unbridged bis(2-arylindenyl) metallocene catalysts, for example, can exist in different conformational states that interconvert during polymerization, influencing the stereochemistry of the resulting polymer. acs.org This "fluxional" behavior allows for the production of stereoblock polypropylene, which exhibits elastomeric properties. acs.org The substitution pattern on the indene ring plays a critical role in determining the catalyst's activity, stereoselectivity, and the properties of the polymer produced. semanticscholar.org

The performance of indene-based metallocene catalysts can be finely tuned by modifying the structure of the indenyl ligand. uni-bayreuth.de Strategic placement of substituents on the indene framework can have a profound impact on the catalyst's behavior. For instance, the introduction of bulky substituents at the 2-position and aryl groups at the 4-position of the indenyl ring can lead to catalysts that produce polypropylene with high molecular weight, high isotacticity, and high melting points. semanticscholar.org Bridging the two indenyl ligands with groups like dimethylsilyl (Me₂Si) creates a more rigid ansa-metallocene structure. rsc.org This rigidity enhances the stereocontrol of the catalyst, leading to highly isotactic polymers. rsc.org The electronic properties of the ligand can also be modified, for example, by introducing fluorine-containing groups, which can alter the electronic structure of the metal center and influence the polymerization process. google.com

Metallocene Complexes as Olefin Polymerization Catalysts

Organic Electronic and Photonic Materials.nih.govrsc.org

The delocalized π-electron system of the indene core makes it an attractive building block for organic electronic and photonic materials. nih.gov

Indene derivatives have found significant application in the field of organic photovoltaics (OPVs) and perovskite solar cells (PSCs). rsc.orgnih.gov Fullerene derivatives incorporating indene, such as indene-C60 bisadduct (ICBA), have been utilized as electron-acceptor materials. aip.org These molecules exhibit suitable Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient charge transfer from donor polymers. canada.caaip.org More recently, indene-fullerene adducts have been employed as electron-transporting materials in inverted (p-i-n) perovskite solar cells, demonstrating high power conversion efficiencies. nih.govresearchgate.net Additionally, dihydroindenoindene derivatives have been synthesized for use as hole-transporting materials (HTMs) in OPVs, where their thermal evaporability allows for the formation of efficient interfacial layers. rsc.org

The rigid and planar structure of the indene core can be incorporated into molecules designed for light emission and nonlinear optical applications. Donor-π-acceptor (D-π-A) type molecules based on indene-1,3-dione derivatives have been shown to exhibit multi-stimulus-responsive fluorescent properties, with potential applications in sensors and security inks. researchgate.net Pyranylidene indene-1,3-dione derivatives have been investigated as amorphous red electroluminescent materials for organic light-emitting diodes (OLEDs). spiedigitallibrary.org

Furthermore, the significant intramolecular charge transfer in appropriately designed indene derivatives can lead to large third-order nonlinear optical (NLO) properties. researchgate.net Compounds such as aminobenzylidene-1,3-indandiones have been studied for their NLO behavior, which is crucial for applications in optical data storage and processing.

Applications in Solar Cells

Indene Frameworks in Specialty Chemical Production.benchchem.comopenpr.com

The indene scaffold serves as a versatile building block in the synthesis of a variety of specialty chemicals. openpr.com Its unique bicyclic structure imparts desirable properties such as thermal stability and mechanical strength to the resulting products. openpr.com Indene-based resins are critical components in the formulation of high-performance adhesives, coatings, and inks. openpr.com The ability to functionalize the indene ring allows for the tailoring of properties to meet the demands of specific applications in the automotive, construction, and electronics industries. openpr.com Moreover, the development of sustainable catalytic routes for the synthesis of substituted indenes from readily available starting materials is an active area of research, promising to expand the accessibility and application of these valuable chemical intermediates. uva.nl

Organic Transformations and Synthetic Utility of 2 Butyl 1h Indene

Regioselective and Stereoselective Functionalization Strategies

The ability to control the region and three-dimensional orientation of newly introduced functional groups is a cornerstone of modern synthetic chemistry. masterorganicchemistry.com For derivatives of 2-butyl-1H-indene, these strategies are crucial for accessing specific isomers with desired biological or material properties.

Rhodium-catalyzed C–H/N–H annulation reactions have been successfully applied to the indene (B144670) system, demonstrating good regioselectivity that is sensitive to steric hindrance. nih.gov For instance, the reaction of 7-bromo-1H-indene resulted in a major regioisomer in a 51% yield over a minor isomer (20% yield), highlighting the directing effect of substituents on the indene ring. nih.gov While this specific example does not use this compound, it establishes a precedent for the regioselective functionalization of the indene core, a principle that can be extended to substituted indenes like the 2-butyl derivative. nih.gov

Furthermore, biocatalytic approaches offer a powerful tool for achieving high stereoselectivity. Dual-enzyme cascades combining monooxygenase-catalyzed epoxidation and halohydrin dehalogenase-catalyzed ring-opening with azide (B81097) have been developed for the asymmetric hydroxyazidation of alkenes. nih.gov This method yields enantiomerically pure 1,2-azidoalcohols, which are valuable synthetic intermediates. nih.gov The principles of such enzymatic cascades could be adapted for the stereoselective functionalization of the double bond in this compound.

The regioselectivity of reactions involving substituted indenes is also influenced by the electronic nature of the reactants and catalysts. For example, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes, catalyzed by a Rh(I) complex, yields indene derivatives with regioselectivity dependent on the steric properties of the alkyne's substituent. organic-chemistry.org Similarly, FeCl3-catalyzed reactions of N-benzylic sulfonamides with internal alkynes produce functionalized indenes with high regioselectivity. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Key Feature | Yield | Reference |

| C–H/N–H Annulation | Cp*Rh(III) | Regioselective, sensitive to steric bias | 51% (major isomer) | nih.gov |

| Asymmetric Hydroxyazidation | Dual-enzyme cascade | Enantiomerically pure 1,2-azidoalcohols | - | nih.gov |

| Cyclization | Rh(I) catalyst | Regioselectivity depends on alkyne substituent | High | organic-chemistry.org |

| Cyclization | FeCl3 | High regioselectivity | - | organic-chemistry.org |

Oxidation and Reduction Reactions of the Indene System

The double bond and the allylic protons of the this compound system are susceptible to a variety of oxidation and reduction reactions, providing pathways to a range of functionalized derivatives.

Oxidation:

The oxidation of the indene double bond can lead to the formation of epoxides, diols, or even cleavage of the five-membered ring. Peroxyacids are commonly used for the epoxidation of alkenes. ucr.edu Subsequent ring-opening of the resulting epoxide can be controlled to produce either syn or anti-1,2-diols. The use of osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) typically results in syn-diols, while the formation of an epoxide followed by acid-catalyzed hydrolysis leads to anti-diols. ucr.edu

Stronger oxidizing agents like ozone (O3), followed by a reductive or oxidative workup, can cleave the double bond, yielding dicarbonyl compounds. ucr.edu Similarly, vigorous oxidation with hot, concentrated potassium permanganate can also lead to ring cleavage. The presence of the butyl group at the 2-position would be expected to influence the reactivity and potentially the regioselectivity of these oxidation reactions.

Reduction:

Catalytic hydrogenation of the double bond in this compound would produce 2-butyl-2,3-dihydro-1H-indene (2-butylindane). Common catalysts for this transformation include platinum, palladium, or nickel on a solid support (e.g., carbon) in the presence of hydrogen gas. This reaction is typically a syn-addition of hydrogen across the double bond.

Metal hydride reagents, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), are generally used for the reduction of carbonyl groups and would not typically reduce an isolated carbon-carbon double bond under standard conditions. youtube.com However, they can be employed to reduce carbonyl functionalities that might be introduced into the this compound molecule through other transformations.

| Reaction | Reagent(s) | Product Type | Reference |

| Epoxidation | Peroxyacid | Epoxide | ucr.edu |

| syn-Dihydroxylation | OsO4 or KMnO4 | syn-Diol | ucr.edu |

| anti-Dihydroxylation | 1. Peroxyacid 2. H3O+ | anti-Diol | ucr.edu |

| Oxidative Cleavage | 1. O3 2. Workup | Dicarbonyl | ucr.edu |

| Catalytic Hydrogenation | H2, Pd/C | Indane | youtube.com |

Substitution Reactions and Derivatization

The this compound scaffold can be further functionalized through various substitution reactions, both on the five-membered ring and the aromatic ring. These derivatizations are key to synthesizing a diverse library of compounds for various applications.

Direct arylation of indenes with aryl fluorides has been achieved using a combination of lithium diisopropylamide (LDA) and hexamethylphosphoramide (B148902) (HMPA). acs.org This reaction proceeds smoothly at room temperature, and the presence of a hydrogen atom at the 1-position of the indene is crucial for the reaction to occur. acs.org This method allows for the introduction of various aryl groups at the 3-position of the indene ring.

Furthermore, indenes containing amino and ester groups at the β-position of the five-membered ring are attractive synthetic targets as they can be further derivatized. acs.org For example, indole-substituted indenes have been synthesized and can be further modified. acs.org

The bromo group can be introduced into the indene system and serves as a versatile handle for further transformations via cross-coupling reactions, such as the Suzuki-Miyaura protocol. researchgate.net This allows for the formation of new carbon-carbon bonds and the introduction of a wide range of substituents.

Chemical derivatization is also a common strategy to enhance the analytical detection of indene-like compounds. researchgate.net For instance, primary amines can be derivatized with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) to allow for fluorescence detection in HPLC analysis. researchgate.net While not a synthetic transformation in the traditional sense, it highlights the importance of derivatization in the study of these compounds.

| Reaction Type | Reagents | Position of Substitution | Key Feature | Reference |

| Direct Arylation | LDA, HMPA, Aryl Fluoride | 3-position | Requires H at 1-position | acs.org |

| Cross-Coupling | - | - | Bromo-indene intermediate | researchgate.net |

| Synthesis of Amino Esters | Various | β-position | Further derivatization possible | acs.org |

Ring-Opening and Rearrangement Processes

The indene ring system can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of novel carbocyclic and heterocyclic structures.

A silver(I)-promoted domino reaction involving 2π-electrocyclic ring-opening followed by a 4π-electrocyclization of gem-dibromocyclopropanes has been used to synthesize 2-bromo-1-aryl-1H-indenes. researchgate.net The resulting 2-bromoindenes can then be isomerized to the thermodynamically more stable 2-bromo-3-aryl-1H-indene isomers using triethylamine (B128534). researchgate.net

Lewis acid-catalyzed reactions can also induce rearrangements. For example, scandium triflate has been shown to catalyze the reaction between spiro-epoxyoxindoles and carbonyl compounds, leading to either spiro organic-chemistry.orgdioxolane-4,3′-indolin] species or, in the case of aromatic aldehydes, an unprecedented rearrangement to yield alkylidene oxindoles. researchgate.net

Sigmatropic rearrangements, such as the Ireland-Claisen rearrangement, have been utilized in the synthesis of functionalized hexahydro-1H-indene-carboxylates. rsc.org This rearrangement proceeds diastereoselectively and is a key step in the construction of complex polycyclic systems. rsc.org

These examples, while not all directly involving this compound, demonstrate the potential of the indene core to participate in a variety of ring-opening and rearrangement reactions, offering pathways to structurally diverse molecules. The butyl substituent at the 2-position would undoubtedly play a role in the feasibility and outcome of such transformations.

| Reaction Type | Catalyst/Reagent | Initial Substrate | Product | Reference |

| Domino Ring-Opening/Electrocyclization | AgBF4 | gem-Dibromocyclopropane | 2-Bromo-1-aryl-1H-indene | researchgate.net |

| Isomerization | Triethylamine | 2-Bromo-1-aryl-1H-indene | 2-Bromo-3-aryl-1H-indene | researchgate.net |

| Lewis Acid-Catalyzed Rearrangement | Scandium triflate | Spiro-epoxyoxindole | Alkylidene oxindole | researchgate.net |

| Ireland-Claisen Rearrangement | - | Allyl carboxylate precursor | Hexahydro-1H-indene-carboxylate | rsc.org |

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Approaches

The synthesis of chiral indene (B144670) derivatives is a significant area of research, as enantiomerically pure compounds are crucial for applications in pharmaceuticals and as ligands in catalysis. rsc.org Future efforts are directed towards the development of highly efficient and selective asymmetric synthetic methods.

One promising avenue is the use of transition-metal catalysis. Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives has been shown to produce 2-arylindanes with high yields and enantioselectivity. researchgate.netacs.org Deuterium-labeling experiments suggest these reactions can involve a 1,4-Rh shift mechanism. acs.org Similarly, gold(I)-catalyzed enantioselective cycloisomerization of specific ortho-(alkynyl)styrenes provides access to enantiomerically enriched functionalized 1H-indene derivatives with high enantiomeric excess (ee) values, which can be further improved by recrystallization. scispace.com Palladium-catalyzed asymmetric (4 + 2) dipolar cyclization represents another powerful strategy for constructing chiral spiro-indenes, which are challenging to synthesize due to their rigidity and steric hindrance. oaepublish.com

Organocatalysis, particularly using chiral Brønsted acids, is also emerging as a powerful tool. thieme-connect.comthieme-connect.com For instance, a BINOL-derived chiral N-triflyl phosphoramide (B1221513) has been used to catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, yielding chiral 1-aminoindenes with good yields and high enantioselectivities. thieme-connect.comthieme-connect.comrsc.org One such 1-aminoindene serves as a key intermediate in the synthesis of (S)-rasagiline, a drug used for treating Parkinson's disease. thieme-connect.comthieme-connect.com

Another innovative strategy involves chirality transfer from optically active starting materials. The asymmetric synthesis of highly substituted indenes with a quaternary stereogenic carbon center has been achieved through a central–axial–central chirality transfer from optically active propargyl alcohols. rsc.orgrsc.org This method is notable as the asymmetric synthesis of indenes from optically active allenes had not been previously described. rsc.org

| Catalyst/Method | Substrate Type | Product Type | Key Findings | Citations |

| Rhodium(I)/Chiral Diene | Indene Derivatives & Arylboron Reagents | 2-Arylindanes | Good yields and high enantioselectivity. researchgate.netacs.org | researchgate.netacs.org |

| Gold(I)/Chiral Ligand | o-(Alkynyl)styrenes | Functionalized 1H-Indenes | High yields and ee values up to 92% (>98% after recrystallization). scispace.com | scispace.com |

| Palladium(0)/Chiral Ligand | 1-Diazonaphthalene-2(1H)-ones & Ketenes | Chiral Spiro-indenes | High enantio- and diastereoselectivities (up to 97% ee). oaepublish.com | oaepublish.com |

| Chiral Brønsted Acid | 2-Alkenylbenzaldimines | Chiral 1-Aminoindenes | Good yields and high enantioselectivities. thieme-connect.comthieme-connect.comrsc.org | thieme-connect.comthieme-connect.comrsc.org |

| Chirality Transfer | Optically Active Propargyl Alcohols & Ynamides | Highly Substituted Indenes | Creates a quaternary stereogenic carbon center with chirality transfer. rsc.orgrsc.org | rsc.orgrsc.org |

Exploration of Sustainable and Green Chemistry Methodologies

In line with the growing emphasis on environmental responsibility in the chemical industry, a significant trend in indene synthesis is the adoption of green chemistry principles. nih.gov This involves using less toxic reagents, developing solvent-free reaction conditions, and utilizing renewable resources.

One approach is the development of catalysts based on abundant and less toxic metals. For example, a catalyst based on the abundant element cobalt has been developed for the synthesis of substituted 1H-indenes, operating via a metallo-radical catalysis mechanism. uva.nl This provides a more sustainable alternative to catalysts based on expensive noble metals. uva.nl Similarly, the use of inexpensive and low-toxicity copper salts to catalyze the intramolecular annulation of conjugated enynones offers an efficient and appealing method for accessing 1H-indenes under mild conditions. acs.org

Solvent choice is another critical aspect of green chemistry. Research into the synthesis of the indene derivative dimethindene (B1670660) has explored the use of greener solvents like cyclopentyl methyl ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) as alternatives to volatile organic compounds (VOCs) such as toluene (B28343) and diethyl ether. nih.gov Mechanochemical techniques, such as ball milling, are also being explored to conduct reactions under solvent-free conditions, reducing waste and energy consumption. unigoa.ac.in